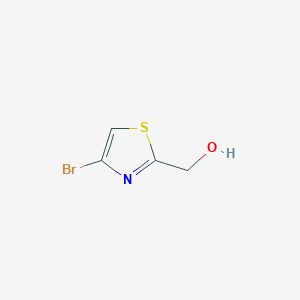

(4-Bromothiazol-2-YL)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-1,3-thiazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNOS/c5-3-2-8-4(1-7)6-3/h2,7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYOCGYCIHPZRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452995 | |

| Record name | (4-BROMOTHIAZOL-2-YL)METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204513-31-5 | |

| Record name | (4-BROMOTHIAZOL-2-YL)METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-bromo-1,3-thiazol-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-Bromothiazol-2-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing (4-Bromothiazol-2-yl)methanol, a valuable building block in medicinal chemistry and drug development. The document details the primary synthetic pathways starting from commercially available precursors, including detailed experimental protocols, quantitative data, and characterization information.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Its structural motif is found in a range of compounds investigated for therapeutic applications. This guide outlines the two principal methods for its synthesis: the reduction of 4-bromothiazole-2-carboxaldehyde and the reduction of 4-bromothiazole-2-carboxylic acid.

Synthetic Pathways

The synthesis of this compound primarily proceeds through the reduction of a carbonyl or carboxyl group at the 2-position of the 4-bromothiazole ring. The choice of starting material dictates the necessary reducing agent and reaction conditions.

Caption: Primary synthetic routes to this compound.

Synthesis of Starting Materials

The successful synthesis of the target alcohol is contingent on the availability of the requisite starting materials. While commercially available, this section briefly touches upon their synthesis.

2.1.1. 4-Bromothiazole-2-carboxaldehyde

This aldehyde can be prepared from 2,4-dibromothiazole through a halogen-metal exchange followed by formylation.

2.1.2. 4-Bromothiazole-2-carboxylic acid

Synthesis of this carboxylic acid can be achieved through various methods, including the hydrolysis of the corresponding ester or nitrile, which can be prepared from appropriate precursors. A common route involves the diazotization of ethyl 2-aminothiazole-4-carboxylate, followed by bromination and subsequent saponification.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound from the two primary starting materials.

Route 1: Reduction of 4-Bromothiazole-2-carboxaldehyde

This method employs the use of a mild reducing agent, sodium borohydride, to selectively reduce the aldehyde functionality to a primary alcohol.

Experimental Workflow:

Caption: Workflow for the reduction of 4-bromothiazole-2-carboxaldehyde.

Detailed Protocol:

To a solution of 4-bromothiazole-2-carboxaldehyde (1.0 eq) in methanol or ethanol (0.2-0.5 M), cooled to 0 °C in an ice bath, is added sodium borohydride (1.2-1.5 eq) portion-wise over 15-20 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material. The reaction is carefully quenched by the slow addition of dilute hydrochloric acid (e.g., 1 M HCl) until the pH is acidic. The aqueous layer is extracted with ethyl acetate (3 x volume of the aqueous layer). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to afford this compound.

Route 2: Reduction of 4-Bromothiazole-2-carboxylic acid

The reduction of a carboxylic acid to a primary alcohol requires a stronger reducing agent, such as lithium aluminum hydride (LiAlH₄). This reaction must be carried out under anhydrous conditions.

Experimental Workflow:

Caption: Workflow for the reduction of 4-bromothiazole-2-carboxylic acid.

Detailed Protocol:

To a stirred suspension of lithium aluminum hydride (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, a solution of 4-bromothiazole-2-carboxylic acid (1.0 eq) in anhydrous THF is added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure complete reaction, monitored by TLC. Upon completion, the reaction is cooled to 0 °C and cautiously quenched using a Fieser work-up: sequential, dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL), where x is the mass of LiAlH₄ in grams. The resulting granular precipitate is filtered off and washed with THF or ethyl acetate. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.[1]

Quantitative Data

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Starting Materials

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| 4-Bromothiazole-2-carboxaldehyde | C₄H₂BrNOS | 192.03 | Powder | 167366-05-4 |

| 4-Bromothiazole-2-carboxylic acid | C₄H₂BrNO₂S | 208.04 | Solid | 88982-82-5 |

Table 2: Properties and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₄H₄BrNOS |

| Molecular Weight | 194.05 g/mol |

| Appearance | Light yellow to yellow solid-liquid mixture |

| CAS Number | 204513-31-5 |

| Boiling Point | 277.6 ± 20.0 °C (Predicted) |

| Storage Temperature | 2-8°C under inert gas |

| ¹H NMR (Predicted) | Chemical shifts for the methylene protons are expected around 4.5-5.0 ppm, and the thiazole proton around 7.0-7.5 ppm. |

| ¹³C NMR (Predicted) | The carbon of the CH₂OH group is expected around 60-65 ppm. The thiazole ring carbons will appear in the aromatic region. |

Note: Experimental yields can vary based on reaction scale and purification efficiency. Spectroscopic data are predicted and should be confirmed by experimental analysis.

Conclusion

The synthesis of this compound can be reliably achieved through the reduction of either 4-bromothiazole-2-carboxaldehyde or 4-bromothiazole-2-carboxylic acid. The choice of synthetic route may depend on the availability of the starting material and the desired scale of the reaction. The protocols outlined in this guide provide a solid foundation for the successful synthesis and purification of this important chemical intermediate. Standard laboratory safety precautions should be followed, particularly when working with lithium aluminum hydride.

References

An In-depth Technical Guide to the Physicochemical Properties of (4-Bromothiazol-2-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromothiazol-2-YL)methanol is a substituted thiazole derivative of interest in medicinal chemistry and drug discovery. The thiazole ring is a prominent scaffold in a variety of biologically active compounds, exhibiting a broad range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer effects. This technical guide provides a comprehensive overview of the known physicochemical properties, a putative synthesis protocol, and analytical methodologies for this compound. Furthermore, it outlines a potential workflow for the biological evaluation of this compound, given the established activities of related thiazole derivatives.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented below. It is important to note that much of the currently available data is based on computational predictions. Experimental validation is crucial for precise characterization.

| Property | Value | Source |

| Molecular Formula | C4H4BrNOS | Multiple Commercial Suppliers[1][2] |

| Molecular Weight | 194.05 g/mol | Multiple Commercial Suppliers[1][2] |

| Predicted Boiling Point | 277.6 ± 20.0 °C | Commercial Supplier Data[2] |

| Predicted Density | 1.899 ± 0.06 g/cm³ | Commercial Supplier Data[2] |

| Predicted pKa | 12.74 ± 0.10 | Commercial Supplier Data[2] |

| Storage Temperature | 2-8°C, under inert atmosphere | Commercial Supplier Data[1][2] |

| Physical Form | White to yellow solid or liquid | Commercial Supplier Data[3] |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the reduction of the commercially available 4-Bromothiazole-2-carboxylic acid. While a specific protocol for this exact transformation is not published, a general procedure using a strong reducing agent like Lithium Aluminium Hydride (LiAlH4) can be adapted. A safer, more recent alternative using ammonia-borane with catalytic titanium tetrachloride is also presented.

Method 1: Reduction with Lithium Aluminium Hydride (LiAlH4)

-

Reaction Scheme:

-

4-Bromothiazole-2-carboxylic acid → this compound

-

-

Materials:

-

4-Bromothiazole-2-carboxylic acid

-

Lithium Aluminium Hydride (LiAlH4)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dilute sulfuric acid (e.g., 1 M)

-

Saturated aqueous sodium sulfate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH4 (1.5 to 2.0 molar equivalents) in anhydrous diethyl ether or THF.

-

Dissolve 4-Bromothiazole-2-carboxylic acid (1.0 molar equivalent) in a separate flask with anhydrous diethyl ether or THF.

-

Slowly add the solution of the carboxylic acid to the LiAlH4 suspension via the dropping funnel. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by Thin Layer Chromatography, TLC).

-

Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again by water (Fieser workup).

-

Filter the resulting precipitate (aluminum salts) and wash it thoroughly with diethyl ether or THF.

-

Combine the filtrate and the washings, and wash sequentially with dilute sulfuric acid and saturated aqueous sodium sulfate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization.

-

Method 2: Reduction with Ammonia-Borane and Catalytic Titanium Tetrachloride [4]

-

Reaction Scheme:

-

4-Bromothiazole-2-carboxylic acid → this compound

-

-

Materials:

-

4-Bromothiazole-2-carboxylic acid

-

Ammonia-borane (NH3·BH3)

-

Titanium tetrachloride (TiCl4)

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

-

-

Procedure: [4]

-

To an oven-dried round-bottom flask containing a magnetic stir bar, add 4-Bromothiazole-2-carboxylic acid (1.0 mmol).

-

Seal the flask with a septum and purge with nitrogen.

-

Add anhydrous diethyl ether (3 mL) and cool the solution to 0°C in an ice bath.

-

Add titanium tetrachloride (0.1 mmol, 0.1 eq) dropwise via syringe.

-

Slowly add solid ammonia-borane (2.0 mmol, 2.0 eq) to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction to 0°C and quench by the slow addition of cold 1 M HCl.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with 1 M NaOH and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography if necessary.

-

Analytical Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiazole ring proton, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. For a related compound, 2-bromo-5-hydroxymethylthiazole, the ¹H NMR spectrum in CDCl₃ shows distinct peaks that can be used for comparison.[5]

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. Other characteristic peaks for the thiazole ring and C-Br bond should also be present.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

-

-

High-Performance Liquid Chromatography (HPLC):

-

HPLC can be used to determine the purity of the synthesized compound. A suitable method would involve a C18 reverse-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, with or without a modifier like trifluoroacetic acid.

-

Visualizations

Synthesis Workflow

Caption: Synthetic route to this compound.

Analytical Characterization Workflow

Caption: Analytical workflow for compound characterization.

Potential Biological Screening Cascade

Caption: A potential cascade for biological evaluation.

Potential Biological Activities and Future Directions

The thiazole nucleus is a well-established pharmacophore, and its derivatives have been extensively investigated for a wide range of biological activities.[6][7][8][9][10] While no specific biological data for this compound has been reported, its structural features suggest potential for antimicrobial and anticancer activities.

-

Antimicrobial Activity: Many thiazole derivatives exhibit potent antibacterial and antifungal properties.[6][7] Future research on this compound could involve screening against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC).

-

Anticancer Activity: Substituted thiazoles have been developed as anticancer agents.[8] The cytotoxic effects of this compound could be evaluated against various cancer cell lines to determine its IC50 values. Subsequent studies could focus on elucidating its mechanism of action, such as the induction of apoptosis or cell cycle arrest.

The logical next steps for researchers interested in this compound would be to synthesize and purify it, followed by a thorough experimental determination of its physicochemical properties. Subsequently, a broad biological screening campaign could uncover its therapeutic potential and guide further drug development efforts.

References

- 1. 204513-31-5|this compound|BLD Pharm [bldpharm.com]

- 2. (4-BROMO-THIAZOL-2-YL)-METHANOL Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. (4-Bromothiazol-5-yl)methanol | 262444-15-5 [sigmaaldrich.com]

- 4. A Safer Reduction of Carboxylic Acids with Titanium Catalysis [organic-chemistry.org]

- 5. 2-BROMO-5-HYDROXYMETHYLTHIAZOLE(687636-93-7) 1H NMR spectrum [chemicalbook.com]

- 6. ijrpr.com [ijrpr.com]

- 7. researchgate.net [researchgate.net]

- 8. kuey.net [kuey.net]

- 9. A Review on Synthesis and Biological Activity of Thiazole and its Derivatives: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 10. globalresearchonline.net [globalresearchonline.net]

Unveiling (4-Bromothiazol-2-YL)methanol: A Technical Guide to Its Structure and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and characterization of (4-Bromothiazol-2-YL)methanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the physicochemical properties, spectroscopic signature, and potential synthetic routes for this molecule, presenting data in a clear and accessible format to support research and development efforts.

Physicochemical Properties

This compound is a brominated thiazole derivative with a primary alcohol functional group. Its key identifiers and physical properties are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| CAS Number | 204513-31-5 | [1][2] |

| Molecular Formula | C₄H₄BrNOS | [1][2] |

| Molecular Weight | 194.05 g/mol | [1][2] |

| Appearance | White to off-white solid | Predicted |

| Boiling Point | 277.6 ± 23.0 °C (Predicted) | |

| Melting Point | Not available | |

| Solubility | Soluble in methanol, ethanol, DMSO | Predicted |

Structural Elucidation: Spectroscopic Analysis

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific experimental data for this compound is not widely published, the following sections detail the expected spectral characteristics based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the thiazole ring proton, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3 | s | 1H | H-5 (thiazole ring) |

| ~4.8 | s | 2H | -CH₂-OH |

| Variable | br s | 1H | -OH |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C-2 (thiazole ring) |

| ~125 | C-4 (thiazole ring) |

| ~115 | C-5 (thiazole ring) |

| ~60 | -CH₂-OH |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic/heteroaromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1600 | Medium | C=N stretch (thiazole ring) |

| ~1450 | Medium | C=C stretch (thiazole ring) |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

| ~700 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in approximately a 1:1 ratio) would be observed for the molecular ion and any bromine-containing fragments.

| m/z | Interpretation |

| 194/196 | [M]⁺, Molecular ion |

| 177/179 | [M-OH]⁺ |

| 165/167 | [M-CH₂OH]⁺ |

Synthesis and Purification

Proposed Synthetic Workflow

The following diagram illustrates a potential workflow for the synthesis and characterization of this compound.

Experimental Protocol: Reduction of 4-Bromothiazole-2-carbaldehyde (General Procedure)

This protocol is a general guideline and would require optimization for the specific substrate.

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromothiazole-2-carbaldehyde (1 equivalent) in a suitable anhydrous solvent (e.g., methanol or tetrahydrofuran).

-

Reduction: Cool the solution to 0 °C in an ice bath. Slowly add a reducing agent, such as sodium borohydride (NaBH₄, 1.1 equivalents), portion-wise.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Biological Significance and Potential Applications

Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. While there is no specific biological data reported for this compound, its structural features make it an attractive scaffold for the development of novel therapeutic agents. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, enabling the synthesis of a diverse library of derivatives for biological screening.

The following diagram illustrates the potential role of this compound in a drug discovery workflow.

Conclusion

This compound is a valuable heterocyclic building block with potential applications in drug discovery and materials science. This technical guide provides a summary of its key physicochemical and expected spectroscopic properties, along with a plausible synthetic route. The information presented herein is intended to serve as a foundational resource for researchers and scientists working with this and related compounds, facilitating further investigation into its chemical and biological properties. As more experimental data becomes available, a more detailed and definitive characterization will be possible.

References

Spectroscopic Profile of (4-Bromothiazol-2-YL)methanol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for (4-Bromothiazol-2-YL)methanol, a key heterocyclic building block in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted data based on its chemical structure and generalized experimental protocols for its characterization. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic properties of this molecule.

Data Presentation

The following tables summarize the predicted and expected quantitative spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20 | Singlet | 1H | H-5 (thiazole ring) |

| ~4.85 | Singlet | 2H | -CH₂- (methylene) |

| ~3.50 | Broad Singlet | 1H | -OH (hydroxyl) |

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C-2 (thiazole ring) |

| ~125 | C-5 (thiazole ring) |

| ~115 | C-4 (thiazole ring) |

| ~60 | -CH₂- (methylene) |

Table 3: Expected Infrared (IR) Absorption Data

Sample Preparation: KBr pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretch (hydroxyl group) |

| 3100 - 3000 | Medium | C-H stretch (aromatic/heterocyclic) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic -CH₂-) |

| ~1600 | Medium | C=N stretch (thiazole ring) |

| ~1450 | Medium | C=C stretch (thiazole ring) |

| 1200 - 1000 | Strong | C-O stretch (primary alcohol) |

| 800 - 600 | Strong | C-Br stretch |

Table 4: Mass Spectrometry (MS) Data

Ionization Mode: Electrospray (ESI+)

| m/z (Mass-to-Charge Ratio) | Ion Species |

| 193.9/195.9 | [M+H]⁺ |

| 215.9/217.9 | [M+Na]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Reference the spectra to the TMS or residual solvent signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Transfer the mixture to a pellet press.

-

Apply pressure to form a thin, transparent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Data Acquisition:

-

Ionization Mode: Positive ion electrospray (ESI+).

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas: Nitrogen.

-

Drying Gas Temperature: 300-350 °C.

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺).

-

Analyze the isotopic pattern, which should be characteristic for a molecule containing one bromine atom (approximately 1:1 ratio for the M and M+2 peaks).

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to (4-Bromothiazol-2-yl)methanol (CAS Number: 204513-31-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and primary application of (4-Bromothiazol-2-yl)methanol, a key intermediate in the development of potent and selective inhibitors of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13).

Core Chemical Properties

This compound is a heterocyclic organic compound containing a thiazole ring substituted with a bromine atom and a hydroxymethyl group. Its chemical structure and properties are foundational to its utility as a synthetic building block.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are critical for its handling, characterization, and application in chemical synthesis.

| Property | Value | Source |

| CAS Number | 204513-31-5 | N/A |

| Molecular Formula | C₄H₄BrNOS | [1] |

| Molecular Weight | 194.05 g/mol | [1] |

| Appearance | White to slightly yellow crystalline powder | N/A |

| Boiling Point (Predicted) | 277.6 ± 20.0 °C | [1] |

| Density (Predicted) | 1.899 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 12.74 ± 0.10 | [1] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1] |

Spectroscopic Data

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the reduction of a corresponding aldehyde or the functional group transformation of a suitable precursor.

Synthesis of this compound

A common synthetic route involves the reduction of 4-bromothiazole-2-carboxaldehyde.

Experimental Protocol: Reduction of 4-Bromothiazole-2-carboxaldehyde

-

Materials:

-

4-Bromothiazole-2-carboxaldehyde[3]

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve 4-bromothiazole-2-carboxaldehyde (1.0 eq) in methanol at room temperature.

-

Slowly add sodium borohydride (1.1 eq) to the solution in portions, maintaining the temperature below 25°C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application in Drug Discovery: Synthesis of HSD17B13 Inhibitors

This compound is a valuable starting material for the synthesis of inhibitors targeting 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), an enzyme implicated in chronic liver diseases.[4] The following section details a representative synthesis of a uracil-based HSD17B13 inhibitor intermediate.

Experimental Workflow: Synthesis of a Uracil-based HSD17B13 Inhibitor Intermediate

The synthesis involves the alkylation of a uracil derivative with this compound. This workflow is a critical step in the assembly of more complex HSD17B13 inhibitors.

Detailed Experimental Protocol: Synthesis of a 1-((4-bromothiazol-2-yl)methyl)uracil Derivative

-

Materials:

-

This compound

-

Substituted Uracil (e.g., 3-methyluracil)

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure (Mitsunobu Reaction):

-

Dissolve the substituted uracil (1.0 eq), this compound (1.1 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., Argon).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to isolate the desired 1-((4-bromothiazol-2-yl)methyl)uracil derivative.

-

Biological Context: The HSD17B13 Signaling Pathway

Inhibitors synthesized from this compound target HSD17B13, a lipid droplet-associated enzyme primarily expressed in the liver. Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases, making it a promising therapeutic target.[5] The inhibition of HSD17B13 is thought to modulate lipid metabolism and reduce lipotoxicity in hepatocytes.[6]

Conclusion

This compound (CAS 204513-31-5) is a crucial chemical intermediate with significant applications in medicinal chemistry, particularly in the synthesis of HSD17B13 inhibitors for the potential treatment of chronic liver diseases. This guide has provided a detailed overview of its chemical properties, a robust synthesis protocol, and its application in a key synthetic workflow. The provided diagrams illustrate the synthetic utility and the biological rationale for targeting HSD17B13. This information serves as a valuable resource for researchers engaged in the development of novel therapeutics in this area.

References

- 1. (4-BROMO-THIAZOL-2-YL)-METHANOL Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 204513-31-5|this compound|BLD Pharm [bldpharm.com]

- 3. 4-Bromothiazole-2-carboxaldehyde 96 167366-05-4 [sigmaaldrich.com]

- 4. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (2-Bromo-4-methylthiazol-5-yl)methanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Commercial Availability and Synthetic Strategies for (4-Bromothiazol-2-YL)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(4-Bromothiazol-2-YL)methanol (CAS No. 204513-31-5) is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its utility as a synthetic intermediate stems from the presence of a reactive hydroxyl group and a bromo-substituted thiazole core, allowing for diverse functionalization and incorporation into more complex molecular scaffolds. This technical guide provides an in-depth overview of the commercial availability of this compound, along with detailed experimental protocols for the synthesis of related thiazole derivatives, offering valuable insights for researchers engaged in the development of novel therapeutics.

Commercial Suppliers and Product Specifications

This compound is available from several chemical suppliers. The table below summarizes the currently available data on suppliers, purity, and pricing. Researchers are advised to contact the suppliers directly for the most up-to-date information and to request certificates of analysis.

| Supplier | CAS Number | Molecular Weight | Purity | Available Quantities | Price (USD) |

| Apollo Scientific | 204513-31-5 | 194.05 g/mol | 99% | 1g, 5g | ~ |

| BLD Pharm | 204513-31-5 | 194.05 g/mol | Not specified | Inquire | Inquire |

| Chemdad Co., Ltd. | 204513-31-5 | 194.05 g/mol | Not specified | Inquire | Inquire[2] |

Synthetic Approaches to Thiazole Derivatives

Inferred Synthesis of this compound

The synthesis of this compound can be conceptually approached via the reduction of its corresponding aldehyde, 4-bromothiazole-2-carboxaldehyde.

Caption: Inferred synthetic step for this compound.

Experimental Protocol (Hypothetical, based on standard reduction procedures):

-

Dissolution: Dissolve 4-bromothiazole-2-carboxaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH4) (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel.

Application in the Synthesis of Bioactive Molecules: Experimental Protocols

This compound and its derivatives are valuable intermediates in the synthesis of pharmaceutically active compounds, particularly kinase inhibitors. The following sections provide detailed experimental protocols for the synthesis of related 2-aminothiazole derivatives, which are common precursors in drug development.

Synthesis of 2-Amino-4-phenylthiazole

A common method for the synthesis of 2-aminothiazoles is the condensation of an α-haloketone with thiourea.[3]

References

Safety data sheet and handling precautions for (4-Bromothiazol-2-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide based on publicly available data. A complete and certified Safety Data Sheet (SDS) for (4-Bromothiazol-2-YL)methanol (CAS No. 204513-31-5) was not directly available. Researchers should always consult the specific SDS provided by the supplier before handling this chemical and adhere to all institutional and governmental safety protocols. The experimental protocols outlined are generalized best practices and should be adapted to specific laboratory conditions and experimental designs.

Chemical Identification and Properties

This compound is a brominated heterocyclic compound often used as a building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents. Its chemical structure incorporates a thiazole ring, a reactive bromine atom, and a hydroxymethyl group, making it a versatile intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 204513-31-5 | [1] |

| Molecular Formula | C4H4BrNOS | [1] |

| Molecular Weight | 194.05 g/mol | [1] |

| Boiling Point | 277.6 ± 20.0 °C (Predicted) | [1] |

| Density | 1.899 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 12.74 ± 0.10 (Predicted) | [1] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [1][2] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The available data indicates that it can cause harm if swallowed, and may lead to skin, eye, and respiratory irritation.[3]

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source |

| Hazard | H302 | Harmful if swallowed. | [3] |

| H315 | Causes skin irritation. | [3] | |

| H319 | Causes serious eye irritation. | [3] | |

| H335 | May cause respiratory irritation. | [3] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [3][4] |

| P264 | Wash skin thoroughly after handling. | [4] | |

| P270 | Do not eat, drink or smoke when using this product. | [3] | |

| P271 | Use only outdoors or in a well-ventilated area. | [4] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [4] | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. | [3] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [4] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [4] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | [4] | |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | [4] | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [4] | |

| P405 | Store locked up. | [4] | |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [4] |

Toxicological Data: Specific quantitative toxicological data, such as LD50 or LC50 values for this compound, are not readily available in the public domain.[4] Symptoms related to exposure to similar brominated heterocyclic compounds may include inflammation of the skin (itching, scaling, reddening, blistering) and severe eye irritation.[4] Inhalation may cause respiratory tract irritation.[4]

Experimental Protocols: Safe Handling and Storage

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following is a generalized workflow for handling this compound in a laboratory setting.

Caption: Generalized workflow for the safe handling of this compound.

Storage: Store this compound in a tightly sealed, appropriate container in a cool, dry, and well-ventilated area.[5] It should be stored under an inert atmosphere (e.g., nitrogen or argon) at temperatures between 2-8°C.[1] Keep away from incompatible materials such as strong oxidizing agents, and sources of ignition.[3][4]

Spill Management: In case of a spill, evacuate the area.[6] Wear appropriate personal protective equipment, including respiratory protection.[6] Prevent the spill from entering drains or waterways.[4] Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[4][6]

First Aid Measures

The following are general first-aid recommendations. Always seek immediate medical attention after any exposure.

Table 3: First Aid Procedures

| Exposure Route | Procedure | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [4] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. | [4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [4] |

Fire-Fighting and Disposal Measures

Fire-Fighting: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[4] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4] During a fire, irritating and toxic gases such as carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen bromide may be generated.[4]

Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[4] This material should be treated as hazardous waste. Do not allow it to enter drains or the environment.[4]

Biological Activity and Signaling Pathways

There is no publicly available information regarding the specific biological activity or signaling pathways associated with this compound. Its utility in drug development and agrochemical research suggests it is a precursor to biologically active molecules.[7] Further research is required to elucidate its specific molecular targets and mechanisms of action.

Caption: Status of available signaling pathway information.

References

The Reactivity Profile of the Bromothiazole Moiety: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring is a prominent scaffold in medicinal chemistry, found in a wide array of pharmacologically active compounds. The functionalization of this heterocycle is crucial for the development of new chemical entities with tailored properties. Bromothiazoles, in particular, serve as versatile synthetic intermediates, offering a reactive handle for the introduction of diverse substituents through a variety of organic reactions. This technical guide provides an in-depth exploration of the reactivity profile of the bromothiazole moiety, focusing on key transformations including cross-coupling reactions, nucleophilic aromatic substitution, metal-halogen exchange, and electrophilic substitution. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of these methodologies in a research and drug development setting.

General Reactivity Principles

The reactivity of the bromothiazole ring is dictated by the position of the bromine atom (C2, C4, or C5) and the inherent electronic properties of the thiazole nucleus. The thiazole ring is electron-deficient, which influences its susceptibility to different types of chemical transformations. The acidity of the ring protons generally follows the order H-2 > H-5 > H-4, a key factor in metal-halogen exchange reactions. In cross-coupling reactions, the C-Br bond at the C2 position is typically the most reactive due to its higher electrophilicity.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the functionalization of bromothiazoles, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting a bromothiazole with a boronic acid or its ester derivative in the presence of a palladium catalyst and a base. This reaction is widely used due to its tolerance of a broad range of functional groups.

Table 1: Suzuki-Miyaura Coupling of Bromothiazoles - Representative Data

| Entry | Bromothiazole Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromo-2-ketothiazole derivative | Heteroarylboronic acid | Pd(OAc)₂ / Cy-JohnPhos or XPhos | K₂CO₃ | DME | 80 | Good to Excellent[1] |

| 2 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | Good[2] |

| 3 | Diaryl bromide | Boronic ester | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 80[3] |

| 4 | 4-(Bromomethyl)thiazole | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 80-100 | Varies[4] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [3][4]

-

In a reaction vessel, combine the bromothiazole (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and the base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%) and, if necessary, a ligand.

-

Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, often with water as a co-solvent).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Stille Coupling

The Stille coupling involves the reaction of a bromothiazole with an organostannane reagent, catalyzed by palladium. This method is highly effective for forming C-C bonds and is tolerant of a wide variety of functional groups.

Table 2: Stille Coupling of Bromothiazoles - Representative Data

| Entry | Bromothiazole Substrate | Organostannane | Catalyst | Additives | Solvent | Temp (°C) | Yield (%) |

| 1 | 2,4-Dibromothiazole (at C2) | Aryl/Alkenylstannane | Pd(PPh₃)₄ | - | THF | Reflux | 65-85[5] |

| 2 | Enol triflate | Organotin reagent | Pd(dppf)Cl₂·DCM | CuI, LiCl | DMF | 40 | 87[6] |

Experimental Protocol: General Procedure for Stille Coupling [5][6]

-

To a flame-dried reaction vessel under an inert atmosphere, add the bromothiazole (1.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Add the anhydrous and degassed solvent (e.g., THF, DMF).

-

Add the organostannane reagent (1.1-1.2 eq.) via syringe.

-

If required, add a copper(I) co-catalyst and/or other additives.

-

Heat the reaction mixture to the appropriate temperature (e.g., 40-100 °C) and stir until completion.

-

After cooling, dilute the mixture with an organic solvent and wash with an aqueous solution of potassium fluoride to remove tin byproducts.

-

Filter the mixture through celite, and then wash the organic layer with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Negishi Coupling

The Negishi coupling utilizes an organozinc reagent as the coupling partner for the bromothiazole. This reaction is known for its high reactivity and functional group tolerance. The C2 position of 2,4-dibromothiazole reacts preferentially in Negishi cross-coupling reactions.[7]

Table 3: Negishi Coupling of Bromothiazoles - Representative Data

| Entry | Bromothiazole Substrate | Organozinc Reagent | Catalyst | Solvent | Temp (°C) | Yield (%) |

| 1 | 2,4-Dibromothiazole (at C2) | Alkyl/Aryl zinc halides | Pd(0) catalyst | THF | Reflux | 65-85[5] |

| 2 | 2-Bromothiazole | Arylzinc reagent | Pd(0) catalyst | THF | RT | 47-84[8] |

| 3 | 2-Bromo-5-chlorothiazole | Ethyl (bromozinc)acetate | Pd catalyst | THF | RT (blue light) | 21[9] |

Experimental Protocol: General Procedure for Negishi Coupling [5][9]

-

Part 1: Preparation of the Organozinc Reagent (from an organolithium)

-

Under an inert atmosphere, dissolve the corresponding organic halide in anhydrous THF and cool to -78 °C.

-

Slowly add n-butyllithium and stir for 30 minutes to form the organolithium reagent.

-

In a separate flask, dissolve anhydrous zinc chloride in THF.

-

Slowly transfer the organolithium solution to the zinc chloride solution at 0 °C and then allow it to warm to room temperature.

-

-

Part 2: Negishi Coupling

-

Under an inert atmosphere, dissolve the bromothiazole (1.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in anhydrous THF.

-

Slowly add the prepared organozinc reagent (1.1-1.5 eq.) to the reaction mixture.

-

Stir the reaction at room temperature or heat as required until completion.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

-

Wash the combined organic layers with water and brine, dry, and concentrate.

-

Purify the product by column chromatography.

-

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of a C-C bond between a bromothiazole and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a reaction vessel under an inert atmosphere, add the bromothiazole (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and copper(I) iodide (1-5 mol%).

-

Add an anhydrous solvent (e.g., THF, DMF) and a base (e.g., triethylamine, diisopropylamine).

-

Add the terminal alkyne (1.1-1.5 eq.) via syringe.

-

Stir the reaction at room temperature or heat as necessary until completion.

-

Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride, water, and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling a bromothiazole with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Table 4: Buchwald-Hartwig Amination of Bromothiazoles - Representative Data

| Entry | Bromothiazole Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 5-Bromothiazole derivatives | Diaryl-amines | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | Good[10] |

| 2 | Aryl bromide | Benzamide | [Pd(cinnamyl)Cl]₂ / Xantphos | DBU | DMF | Varies | 87 (NMR)[11] |

| 3 | Aryl bromide | Benzyl amine | "XantPhos Pd G3" | DBU | MeCN/PhMe | 140 (flow) | 70 (isolated)[11] |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [10][11]

-

In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 eq.) to a flame-dried reaction vessel.

-

Add the anhydrous, degassed solvent (e.g., toluene, dioxane).

-

Add the bromothiazole (1.0 eq.) followed by the amine (1.2 eq.).

-

Seal the vessel and heat the reaction mixture (typically 80-110 °C) with stirring until completion.

-

After cooling, dilute with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry and concentrate.

-

Purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the thiazole ring facilitates nucleophilic aromatic substitution, particularly when activated by the bromine substituent. This reaction is a direct method for introducing nucleophiles onto the thiazole core.

Experimental Protocol: General Procedure for SNAr with Amines [12]

-

In a sealable reaction vessel, dissolve the bromothiazole (1.0 eq.) in a polar aprotic solvent (e.g., DMF, DMSO).

-

Add the amine (1.0-1.5 eq.) and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq.).

-

Seal the vessel and heat the reaction mixture with vigorous stirring (typically 80-150 °C).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Metal-Halogen Exchange

Bromothiazoles can undergo metal-halogen exchange, most commonly lithiation, to generate highly reactive organometallic intermediates that can be trapped with various electrophiles.

Experimental Protocol: Lithiation of 2-Bromothiazole and Trapping with an Electrophile

-

Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to diisopropylamine in anhydrous THF at low temperature (e.g., -30 °C to -10 °C).

-

Cool the LDA solution to -78 °C under an inert atmosphere.

-

Add a solution of the 2-bromothiazole in anhydrous THF dropwise.

-

Stir the mixture at -78 °C for a specified time (e.g., 1 hour) to allow for lithiation.

-

Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) and continue stirring at low temperature before allowing the reaction to warm to room temperature.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

-

Wash the organic layers, dry, concentrate, and purify the product.

Grignard Reagent Formation

Similar to other aryl bromides, bromothiazoles can be converted into Grignard reagents by reacting with magnesium metal. These reagents are potent nucleophiles for a variety of transformations.

Experimental Protocol: General Procedure for Grignard Reagent Formation [13][14]

-

Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere.

-

Place magnesium turnings in a flask with a reflux condenser.

-

Add a small amount of an activating agent (e.g., a crystal of iodine or 1,2-dibromoethane).

-

Add a solution of the bromothiazole in an anhydrous ether solvent (e.g., diethyl ether, THF) dropwise to initiate the reaction.

-

Once the reaction has started (indicated by heat evolution and disappearance of the magnesium), add the remaining bromothiazole solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture until the magnesium is consumed.

-

The resulting Grignard reagent solution can be used directly in subsequent reactions with electrophiles.

Electrophilic Substitution

While the thiazole ring is generally electron-deficient and less reactive towards electrophilic substitution than other heterocycles like thiophene, the presence of activating groups can facilitate such reactions. For instance, bromination of an activated thiazole can occur at an available ring position.

Experimental Protocol: Bromination of 2-Aminothiazole

-

Dissolve 2-aminothiazole in acetic acid.

-

Slowly add a solution of bromine in acetic acid at 0 °C.

-

Stir the reaction mixture at room temperature until the starting material is consumed.

-

Neutralize the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify the resulting 2-amino-5-bromothiazole by column chromatography.

Conclusion

The bromothiazole moiety is a highly valuable and versatile building block in organic synthesis. Its reactivity can be finely tuned based on the position of the bromine atom and the chosen reaction conditions. This guide has provided an overview of the key transformations of bromothiazoles, including a variety of cross-coupling reactions, nucleophilic aromatic substitution, metal-halogen exchange, and electrophilic substitution. The detailed protocols and tabulated data serve as a practical resource for researchers aiming to leverage the rich chemistry of bromothiazoles in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development. A thorough understanding of the reactivity profile of this important scaffold will undoubtedly continue to fuel the discovery of novel and impactful molecules.

References

- 1. Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Stille Coupling | NROChemistry [nrochemistry.com]

- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. researchgate.net [researchgate.net]

- 9. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. benchchem.com [benchchem.com]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. web.mnstate.edu [web.mnstate.edu]

The Thiazole Scaffold: A Versatile Framework in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in the design of numerous therapeutic agents. Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their investigation and development across a wide spectrum of diseases. This technical guide provides an in-depth overview of the potential applications of thiazole derivatives in drug discovery, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows to serve as a comprehensive resource for researchers in the field.

Anticancer Applications of Thiazole Derivatives

Thiazole-containing compounds represent a significant class of anticancer agents, with several approved drugs and numerous candidates in clinical development. Their mechanisms of action are diverse, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.

Mechanisms of Anticancer Activity

Thiazole derivatives exert their anticancer effects through multiple mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.

1.1.1. Kinase Inhibition: Many thiazole derivatives function as potent inhibitors of various protein kinases that are crucial for cancer cell signaling and survival. A key pathway often targeted is the PI3K/Akt/mTOR signaling cascade, which is frequently hyperactivated in cancer. By inhibiting components of this pathway, thiazole-based drugs can suppress tumor growth and proliferation.[1]

1.1.2. Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs. Several thiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative thiazole derivatives against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazolyl-hydrazono-ethylthiazole | HCT-116 | 0.45 - 8.21 | [2] |

| Thiazolyl-pyridazinedione | HT-29 | 0.52 - 9.54 | [2] |

| Thiazole-naphthalene hybrid | MCF-7 | 0.48 | [3] |

| Thiazole-naphthalene hybrid | A549 | 0.97 | [3] |

| 2,4-disubstituted thiazole | HepG2 | 3.35 - 18.69 | |

| 2,4-disubstituted thiazole | MCF-7 | 3.35 - 18.69 | |

| 2,4-disubstituted thiazole | HCT116 | 3.35 - 18.69 | |

| Thiazole-based chalcone | Ovar-3 | 1.55 - 2.95 | |

| Thiazole-based chalcone | MDA-MB-468 | 1.55 - 2.95 | |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one | MCF-7 | 2.57 | [4] |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one | HepG2 | 7.26 | [4] |

| Pyrimidinone-linked thiazole | A549 | 0.452 |

Experimental Protocols

1.3.1. Synthesis of 2-Aminothiazole Derivatives (Hantzsch Synthesis)

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the thiazole core.[5][6]

-

Procedure:

-

Combine the α-haloketone (1 equivalent) and thiourea (1.5 equivalents) in a suitable solvent such as ethanol.

-

Heat the reaction mixture to reflux or utilize microwave irradiation for a specified time until the reaction is complete (monitored by TLC).[7]

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing an aqueous solution of sodium carbonate to neutralize the acid formed and precipitate the product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

-

1.3.2. MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the thiazole derivative for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

1.3.3. Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.[11][12]

-

Procedure:

-

Reconstitute purified tubulin in a general tubulin buffer.

-

In a 96-well plate, add the thiazole derivative at various concentrations.

-

Initiate polymerization by adding GTP and incubating the plate at 37°C.

-

Monitor the increase in turbidity (light scattering) at 340 nm over time using a plate reader.

-

Calculate the percentage of inhibition of tubulin polymerization compared to a vehicle control and determine the IC50 value.

-

Antimicrobial Applications of Thiazole Derivatives

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Thiazole derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.

Mechanisms of Antimicrobial Activity

Thiazole-based compounds can disrupt essential microbial processes, including cell wall synthesis, DNA replication, and protein synthesis. Some derivatives are also known to interfere with microbial cell membranes, leading to cell lysis.

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of selected thiazole derivatives against various microbial strains.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Thiazole-quinolinium derivative | MRSA | 1 - 8 | [13] |

| Thiazole-quinolinium derivative | VRE | 2 - 16 | [13] |

| Pyridinyl thiazole hydrazone | E. coli | 200 | [14] |

| Pyridinyl thiazole hydrazone | S. aureus | 50 | [14] |

| 5-Hetarylthiazole | S. aureus | 6.25 | [14] |

| 5-Hetarylthiazole | E. coli | 6.25 | [14] |

| 2,4-disubstituted 1,3-thiazole | B. subtilis | 4.51 | |

| 2,4-disubstituted 1,3-thiazole | E. coli | 3.92 - 4.23 | |

| Heteroaryl(aryl) thiazole | S. aureus | 0.23 - 0.70 | |

| Heteroaryl(aryl) thiazole | P. aeruginosa | 0.23 - 0.70 | |

| Heteroaryl(aryl) thiazole | C. albicans | 0.06 - 0.47 |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard method for determining the minimum inhibitory concentration of an antimicrobial agent.

-

Procedure:

-

Prepare a serial two-fold dilution of the thiazole derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include a positive control (microorganism with no drug) and a negative control (broth with no microorganism).

-

Incubate the plate at an appropriate temperature for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Anti-inflammatory Applications of Thiazole Derivatives

Chronic inflammation is a key factor in the pathogenesis of many diseases, including arthritis, cardiovascular diseases, and cancer. Thiazole derivatives have shown significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.

Mechanism of Anti-inflammatory Activity

The primary mechanism of anti-inflammatory action for many thiazole derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are responsible for the production of prostaglandins and leukotrienes, which are potent inflammatory mediators.

Quantitative Data: Anti-inflammatory Activity

The following table shows the in vitro inhibitory activity of some thiazole derivatives against COX enzymes.

| Compound Class | Enzyme | IC50 (µM) | Reference |

| N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide | COX-1 | 9010 | [15] |

| 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol | COX-2 | 11650 | [15] |

| 4,5-diarylthiazole derivative 9a | COX-1 | 0.42 | [15] |

| 4,5-diarylthiazole derivative 9a | COX-2 | 10.71 | [15] |

| 4,5-diarylthiazole derivative 9b | COX-1 | 0.32 | [15] |

| 4,5-diarylthiazole derivative 9b | COX-2 | 9.23 | [15] |

| 2-imino-4-thiazolidinone derivative 25c | COX-2 | 3.29 | [15] |

| Thiazolidin-4-one derivative 23a | COX-2 | 2.3 | [15] |

| Thiazolidin-4-one derivative 23b | COX-2 | 1.9 | [15] |

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[7]

-

Procedure:

-

The assay mixture contains Tris-HCl buffer, glutathione, hemoglobin, and the COX enzyme (either COX-1 or COX-2).

-

Add the thiazole derivative at various concentrations to the assay mixture.

-

Initiate the reaction by adding arachidonic acid and incubate at 37°C for a specified time.

-

Stop the reaction by adding trichloroacetic acid (TCA).

-

Measure the amount of prostaglandin produced, often by quantifying a colored product formed after reaction with thiobarbituric acid (TBA) at a specific wavelength (e.g., 632 nm).

-

Calculate the percentage of COX inhibition and determine the IC50 value.

-

Neuroprotective Applications of Thiazole Derivatives

Neurodegenerative diseases such as Alzheimer's disease (AD) pose a significant global health challenge. Thiazole derivatives have shown promise as neuroprotective agents by targeting key pathological processes in these diseases.

Mechanisms of Neuroprotective Activity

The neuroprotective effects of thiazole derivatives are often multi-faceted, involving the inhibition of acetylcholinesterase (AChE), reduction of amyloid-beta (Aβ) aggregation, and inhibition of β-secretase (BACE-1).[16]

Quantitative Data: Neuroprotective Activity

The following table summarizes the inhibitory activity of various thiazole derivatives against targets relevant to Alzheimer's disease.

| Compound Class | Target | IC50 | Reference |

| N-(2,3-dimethyl phenyl)thiazol-2-amine | AChE | 9 nM | [16] |

| N-(2,3-dimethyl phenyl)thiazol-2-amine | BuChE | 0.646 µM | [16] |

| Benzyl piperidine-linked diaryl thiazole | AChE | 0.30 µM | [16] |

| Benzyl piperidine-linked diaryl thiazole | BuChE | 1.84 µM | [16] |

| Thiazolidin-4-one | AChE | 4.46 µM | [16] |

| Thiazol-imidazole-acetamide | BACE-1 | < 5 µM | [16] |

| Thiazolylhydrazone derivative 2i | AChE | 0.028 µM | [17] |

| Thiazole-based derivative 10 | AChE | 103.24 nM | [18] |

| Thiazole-based derivative 16 | AChE | 108.94 nM | [18] |

Experimental Protocols

4.3.1. Acetylcholinesterase Inhibition Assay (Ellman's Method)

This is a widely used spectrophotometric method to measure AChE activity and its inhibition.[16][19][20][21][22]

-

Procedure:

-

The assay is performed in a 96-well plate. The reaction mixture includes a phosphate buffer (pH 8.0), the test compound (thiazole derivative) at various concentrations, and the AChE enzyme.

-

After a pre-incubation period, the reaction is initiated by adding the substrate acetylthiocholine iodide (ATCI) and Ellman's reagent (DTNB).

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

The increase in absorbance is measured kinetically at 412 nm.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor, and the IC50 value is determined.

-

4.3.2. Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition